molecular formula C12H12N2O3 B14888713 Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate

Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B14888713
M. Wt: 232.23 g/mol
InChI Key: YYSDLLVPZUUXPW-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which includes nitrogen atoms, making it an important structure in medicinal chemistry. It has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate and 2-aminonicotinic acid can be used. The reaction often requires a catalyst and specific temperature conditions to ensure the formation of the desired naphthyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketone groups to alcohols or other reduced forms.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary, but common reagents include halogens (e.g., bromine) and bases (e.g., sodium hydroxide).

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to therapeutic effects such as tumor suppression or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid

Uniqueness

Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of the naphthyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 7-methyl-5-oxo-6H-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7(2)14-11(15)8-5-4-6-13-10(8)9/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

YYSDLLVPZUUXPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C2=C1N=CC=C2)C

Origin of Product

United States

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